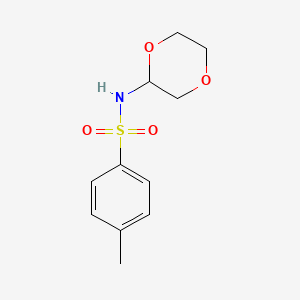
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 1,4-dioxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzenesulfonyl chloride+1,4-dioxane→Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl-
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance.
類似化合物との比較
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N,N-di-2-butyn-1-yl-4-methyl-
- Benzenesulfonamide, N-(2-iodophenyl)-4-methyl-N-1,2-propadien-1-yl-
Uniqueness
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzenesulfonamide derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
22236-47-1 |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC名 |
N-(1,4-dioxan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-9-2-4-10(5-3-9)17(13,14)12-11-8-15-6-7-16-11/h2-5,11-12H,6-8H2,1H3 |
InChIキー |
LCUSROXFDOPIMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2COCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


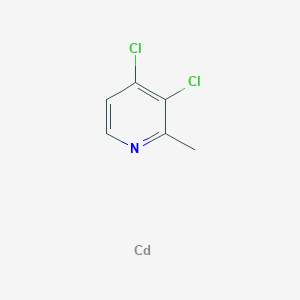
phosphanium bromide](/img/structure/B14717137.png)
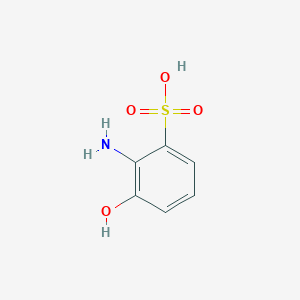


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
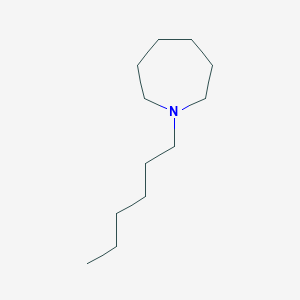
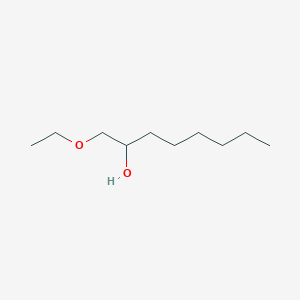

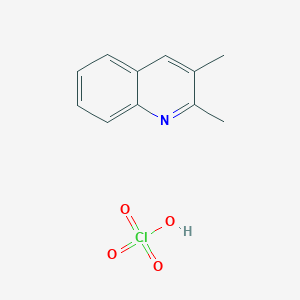
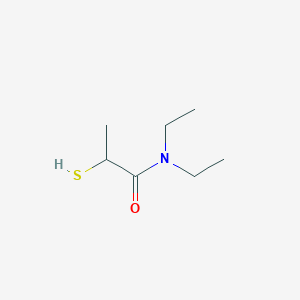

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
